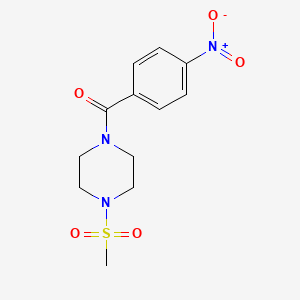![molecular formula C19H18O3 B5747630 4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one CAS No. 6145-47-7](/img/structure/B5747630.png)
4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. It is also known as flavokawain B and is found in the kava plant (Piper methysticum). Kava is a traditional drink that has been used for centuries in the South Pacific region for its relaxing and sedative effects. Flavokawain B has gained attention in recent years due to its potential therapeutic properties and has been the subject of extensive scientific research.
作用機序
The mechanism of action of flavokawain B is not fully understood. However, research has suggested that it works by inhibiting various signaling pathways involved in cell growth and survival. It has also been found to induce cell death in cancer cells by activating the apoptotic pathway.
Biochemical and Physiological Effects
Flavokawain B has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using flavokawain B in lab experiments is its potential therapeutic properties. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a potential treatment for various diseases. Additionally, it is a natural compound found in the kava plant, which makes it a safer alternative to synthetic compounds. However, one limitation is that it can be difficult to obtain pure flavokawain B from the kava plant, which can make it challenging to conduct experiments.
将来の方向性
There are several potential future directions for research on flavokawain B. One area of research is the development of flavokawain B as a potential treatment for cancer. Further studies are needed to determine its effectiveness in treating various types of cancer and to identify the optimal dosage and administration route. Another area of research is the development of flavokawain B as a potential treatment for inflammatory diseases such as arthritis. Additionally, further studies are needed to determine its safety and potential side effects.
合成法
Flavokawain B can be synthesized from the roots of the kava plant using various extraction methods. One of the most common methods is the use of organic solvents such as ethanol or methanol to extract the compounds from the plant material. The extract is then purified using column chromatography to isolate flavokawain B.
科学的研究の応用
Flavokawain B has been studied extensively for its potential therapeutic properties. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. Research has shown that flavokawain B can induce apoptosis (cell death) in cancer cells, making it a potential treatment for various types of cancer. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, flavokawain B has been found to have anti-microbial properties, making it a potential treatment for bacterial infections.
特性
IUPAC Name |
4-ethyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-15-10-19(20)22-18-11-16(7-8-17(15)18)21-12-14-6-4-5-13(2)9-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBTYNQXTGUTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977013 |
Source


|
| Record name | 4-Ethyl-7-[(3-methylphenyl)methoxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6145-47-7 |
Source


|
| Record name | 4-Ethyl-7-[(3-methylphenyl)methoxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5747555.png)
![N-{[(3-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}nicotinamide](/img/structure/B5747562.png)
![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)
![4-{[3-(aminocarbonyl)-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5747568.png)
![N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)

![N-cyclohexyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5747594.png)

![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)


![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)

